molecular formula C15H26O B1665692 Albicanol CAS No. 54632-04-1

Albicanol

Cat. No. B1665692
CAS RN: 54632-04-1
M. Wt: 222.37 g/mol
InChI Key: ZPTSRWNMMWXEHX-YDHLFZDLSA-N
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Description

Albicanol is a biochemical and a natural terpenoid derived from Dryopteris fragrans . It has been found to have strong antioxidant, anti-inflammatory, and anti-aging properties .


Synthesis Analysis

The total synthesis of Albicanol and Albicanyl Acetate was achieved from an optically active bicyclic diol that had been obtained via the recently developed optical resolution of a general synthetic intermediate for drimane sesquiterpenes . The crucial step in the previous syntheses was markedly improved by the modified Wittig methylenation of a silyloxy ketone .


Molecular Structure Analysis

Albicanol has a molecular formula of C15H26O . Its exact mass is 222.198365 g/mol . The molecular structure of Albicanol is a sesquiterpenoid .


Chemical Reactions Analysis

Albicanol has been found to protect against oxidative stress-induced senescence . In a murine model of D-galactose (D-gal)-induced aging, Albicanol treatment reversed D-gal-mediated learning impairments and behavioral changes, while also remediating brain tissue damage in treated mice .


Physical And Chemical Properties Analysis

Albicanol has a molecular weight of 222.370 . The elemental analysis shows that it contains Carbon (81.02%), Hydrogen (11.79%), and Oxygen (7.19%) .

Scientific Research Applications

Albicanol's Role in Aging and Behavioral Improvement

  • Oxidative Stress and Aging : Albicanol, a natural terpenoid from Dryopteris fragrans, has shown potential in protecting against oxidative stress-induced senescence. In a murine model using D-galactose-induced aging, Albicanol was effective in reversing learning impairments and behavioral changes. It also remediated brain tissue damage in treated mice (Chen et al., 2021).

Albicanol in Addressing Apoptosis and Liver Cell Protection

  • Inhibition of Cd-induced Apoptosis : Albicanol has demonstrated effectiveness in inhibiting cadmium-induced apoptosis in chicken liver cells, particularly through a NO/iNOS-regulated mitochondrial pathway. This suggests a protective role of Albicanol against hepatocyte injury caused by oxidative stress (Guan et al., 2021).

Albicanol in Chemical Synthesis and Pharmaceutical Applications

  • Synthetic Applications : Albicanol has been utilized in various chemical synthesis processes. For instance, enzymatic resolution of albicanol has been applied to synthesize compounds like (−)-copalic acid, showing its importance in chemical synthesis and potential pharmaceutical applications (Fujii et al., 2009).

Antifungal Properties of Albicanol

  • Antifungal Activities : Albicanol is part of a group of drimane sesquiterpenoids that have shown broad-spectrum antifungal activities. Compounds like (-)-drimenol and (+)-albicanol were effective against a range of fungi, including C. albicans. This highlights Albicanol's potential as a fungicidal agent (Edouarzin et al., 2019).

Safety And Hazards

Albicanol has been found to be beneficial in alleviating oxidative stress-induced damage . It has also been found to antagonize apoptosis and genotoxicity caused by exposure to certain environmental pollutants .

Future Directions

While the future directions for Albicanol research are not explicitly mentioned in the retrieved papers, its antioxidant, anti-inflammatory, and anti-aging properties suggest potential for further exploration in the fields of aging and oxidative stress-related disorders .

properties

IUPAC Name

[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O/c1-11-6-7-13-14(2,3)8-5-9-15(13,4)12(11)10-16/h12-13,16H,1,5-10H2,2-4H3/t12-,13-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPTSRWNMMWXEHX-KCQAQPDRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC(=C)C2CO)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2CO)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80969909
Record name (5,5,8a-Trimethyl-2-methylidenedecahydronaphthalen-1-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80969909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Albicanol

CAS RN

54632-04-1
Record name Albicanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054632041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5,5,8a-Trimethyl-2-methylidenedecahydronaphthalen-1-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80969909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
378
Citations
H Akita, M Nozawa, A Mitsuda, H Ohsawa - Tetrahedron: Asymmetry, 2000 - Elsevier
… of (±)-albicanol 4 with isopropenyl acetate gave the enantiomerically pure (+)-albicanyl acetate 3 and (+)-albicanol 4. Deprotection of (+)-3 afforded the natural (+)-albicanol 4 which was …
Number of citations: 71 www.sciencedirect.com
Y Guan, X Zhao, N Song, Y Cui, Y Chang - Food & Function, 2021 - pubs.rsc.org
… , Cd exposure group, albicanol exposure group and Cd + albicanol exposure group models … effect of albicanol on Cd. This study provided a new insight into how albicanol affects the …
Number of citations: 16 pubs.rsc.org
X Lihui, Q Xiaojie, Y Hao, C Jialiang, G Jinming… - Fish & Shellfish …, 2022 - Elsevier
… Albicanol could reduce the increase in the proportion of cells in the G1-S phase caused by PFF. In summary, Albicanol … This study provides a new perspective to explore how Albicanol …
Number of citations: 9 www.sciencedirect.com
M Göhl, K Seifert - European Journal of Organic Chemistry, 2014 - Wiley Online Library
… )‐albicanol, (+)‐drimanol, and (+)‐drimanic acid. Starting from all‐trans‐farnesol, (+)‐albicanol could … Furthermore, a highly diastereoselective hydrogenation of (+)‐albicanol to give (+)‐…
LL Chen, DR Zhang, J Li, HM Wang, CH Song… - Neurochemical …, 2021 - Springer
… Herein, we assessed the ability of Albicanol to protect against oxidative stress-induced … of Albicanol on spatial memory in the D-gal induced ageing mice model. The effect of Albicanol …
Number of citations: 6 link.springer.com
H TosHIMA, H Oikawa, T Toyomasu… - Bioscience …, 2001 - jstage.jst.go.jp
The drimane sesquiterpenes,(+)-albicanol (2) and (+)-albicanyl acetate (3), were synthesized from an optically active bicyclic diol [(+)− 1] that had been obtained via the recently …
Number of citations: 12 www.jstage.jst.go.jp
X Lihui, G Jinming, G Yalin, W Hemeng… - Fish & shellfish …, 2021 - europepmc.org
… Albicanol, a sesquiterpenoid extraction from the Dryopteris … by PFF and the role that Albicanol plays in this process are still … In summary, Albicanol inhibits PFF-induced apoptosis by …
Number of citations: 10 europepmc.org
K Shishido, Y Tokunaga, N Omachi, K Hiroya… - Journal of the …, 1990 - pubs.rsc.org
… albicanol(1) was first isolated' by NH Andersen in 1977 from steam distillates of the liverwort Diplophyllum albicans. In 1982 albicanol … Albicanol thus obtained was completely identical …
Number of citations: 35 pubs.rsc.org
JR Henderson, M Parvez, BA Keay - Organic Letters, 2009 - ACS Publications
… (3d) While 3 and 4 have not been synthesized to date, synthetic strategies toward albicanol 1 and albicanyl acetate 2 have been reported. Initial syntheses of 1 and 2 were …
Number of citations: 30 pubs.acs.org
L Xuan, J Guo, D Xia, L Li, D Wang, Y Chang - … and Environmental Safety, 2023 - Elsevier
… in grass carp hepatocytes, and the role of Albicanol in this process is unknown. To further … of Albicanol on PFF toxicity in L8824 cells. Our study provides a new insight into how Albicanol …
Number of citations: 3 www.sciencedirect.com

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